molecular formula C19H12O2 B158205 Anigorufone CAS No. 56252-32-5

Anigorufone

Cat. No.: B158205
CAS No.: 56252-32-5
M. Wt: 272.3 g/mol
InChI Key: ACJJXELQAJQSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anigorufone can be synthesized through the intramolecular Diels-Alder reaction of diarylheptanoids. This reaction involves the cyclization of a diarylheptanoid precursor to form the substituted tricyclic phenylphenalenone structure . The reaction conditions typically include ambient temperature and the presence of an ortho-quinone or hydroxyketone-bearing ring A, which contains the dienophile moiety .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the seeds of Ensete superbum and Schiekia timida. The extraction process includes solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Anigorufone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenylphenalenone derivatives.

    Reduction: Hydroxy derivatives of this compound.

    Substitution: Substituted phenylphenalenone derivatives with various functional groups.

Scientific Research Applications

Anigorufone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of anigorufone involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects through various pathways, including the inhibition of specific enzymes and modulation of receptor activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may interact with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Anigorufone is unique among phenylphenalenones due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its specific biosynthetic pathway and unique biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-hydroxy-9-phenylphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O2/c20-16-11-14-8-4-7-13-9-10-15(12-5-2-1-3-6-12)18(17(13)14)19(16)21/h1-11,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJJXELQAJQSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=CC=C4C=C(C3=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291917
Record name 2-Hydroxy-9-phenyl-1H-phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anigorufone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56252-32-5
Record name 2-Hydroxy-9-phenyl-1H-phenalen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56252-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-9-phenyl-1H-phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anigorufone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

123 - 125 °C
Record name Anigorufone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anigorufone
Reactant of Route 2
Reactant of Route 2
Anigorufone
Reactant of Route 3
Reactant of Route 3
Anigorufone
Reactant of Route 4
Anigorufone
Reactant of Route 5
Anigorufone
Reactant of Route 6
Reactant of Route 6
Anigorufone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.